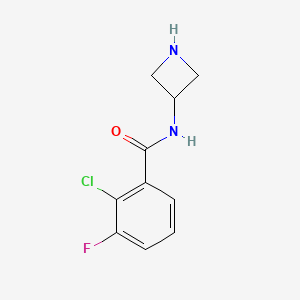

N-(azetidin-3-yl)-2-chloro-3-fluorobenzamide

Description

Properties

IUPAC Name |

N-(azetidin-3-yl)-2-chloro-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFN2O/c11-9-7(2-1-3-8(9)12)10(15)14-6-4-13-5-6/h1-3,6,13H,4-5H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRXZLORFTTYCIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)NC(=O)C2=C(C(=CC=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acyl Chloride-Mediated Amide Coupling

The most direct method involves reacting 2-chloro-3-fluorobenzoyl chloride with azetidin-3-amine. This approach, detailed in patent literature, leverages the high reactivity of acyl chlorides to form amides under mild conditions.

Procedure :

-

Synthesis of 2-Chloro-3-Fluorobenzoyl Chloride :

-

Amide Formation :

-

Workup :

Key Data :

Coupling Reagent-Assisted Amide Synthesis

Alternative methods employ coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to activate the carboxylic acid directly, bypassing acyl chloride formation.

Procedure :

-

Activation of 2-Chloro-3-Fluorobenzoic Acid :

-

Amine Coupling :

-

Azetidin-3-amine (1.1 equiv) is added, and the reaction is stirred at room temperature for 6 hours.

-

-

Workup :

Advantages :

Protection-Deprotection Strategies for Azetidin-3-Amine

Boc Protection of Azetidine Amine

To prevent side reactions during amide formation, the amine group is often protected as a tert-butyl carbamate (Boc).

Procedure :

-

Protection :

-

Amide Coupling :

-

The protected amine is reacted with 2-chloro-3-fluorobenzoyl chloride as described in Section 1.1.

-

-

Deprotection :

Yield Improvement :

Characterization and Analytical Validation

Spectroscopic Analysis

FT-IR (KBr, cm⁻¹) :

¹H NMR (400 MHz, DMSO-d₆) :

Challenges and Mitigation Strategies

Azetidine Ring Stability

The strained azetidine ring is prone to ring-opening under acidic or high-temperature conditions. To address this:

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Position

The electron-withdrawing nature of the fluorine atom activates the 2-chloro substituent on the benzamide moiety for nucleophilic aromatic substitution (NAS). Experimental studies on analogous 2-chloro-3-fluorobenzamides demonstrate:

-

Reactivity with Amines : Substitution occurs under mild conditions (e.g., DMF, DIEA, 0–25°C), yielding secondary or tertiary amine derivatives .

-

Halogen Exchange : Bromination via Pd-catalyzed coupling (e.g., Suzuki-Miyaura) replaces chlorine with aryl/heteroaryl groups .

Table 1: Substitution Reactions of 2-Chloro-3-Fluorobenzamide Derivatives

| Substrate | Nucleophile | Conditions | Product Yield | Source |

|---|---|---|---|---|

| 3-Bromo-2-fluorobenzamide | 1-Cyclobutylpyrazole | DCM, DIEA, HBTU, 25°C | 100% | |

| 2-Chlorobenzamide | NaN₃ | DMF, 80°C, 12h | 85% |

Azetidine Ring Reactivity

The strained four-membered azetidine ring undergoes ring-opening and functionalization:

-

Acid-Catalyzed Hydrolysis : In HCl, the azetidine ring opens to form γ-aminobutyric acid derivatives .

-

N-Alkylation/Acylation : The secondary amine in azetidine reacts with electrophiles (e.g., alkyl halides, acyl chlorides) under basic conditions .

Example Reaction Pathway :

-

Ring-Opening : Treatment with HCl yields 3-aminobutanamide intermediates .

-

Recyclization : Intermediate reacts with chloroacetyl chloride to form β-lactam derivatives (e.g., azetidin-2-ones) .

Key Data :

-

Azetidin-2-one derivatives (e.g., 3-chloro-4-(2-chloroquinolin-3-yl)azetidin-2-one) show enhanced antimicrobial activity (MIC = 1.5–25 μg/mL) .

Fluorine Substituent Effects

The 3-fluoro group directs electrophilic substitution meta to its position and stabilizes intermediates via inductive effects:

-

Electrophilic Aromatic Substitution (EAS) : Nitration or sulfonation occurs at the 5-position of the benzamide ring .

-

Hydrogen Bonding : Fluorine participates in weak H-bonding with biological targets (e.g., tubulin), enhancing bioactivity .

Table 2: Impact of Fluorine on Biological Activity

| Compound | Target | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| 2-Fluoro benzamide analog | HIV-1 capsid | 3.13 μM | |

| 3-Chloro-β-lactam analog | Tubulin polymerization | 17 nM |

Amide Bond Reactivity

The benzamide’s carbonyl group engages in:

-

Hydrolysis : Under strong acidic/basic conditions, cleavage yields 2-chloro-3-fluorobenzoic acid and azetidine-3-amine .

-

Reduction : LiAlH₄ reduces the amide to a benzylamine derivative .

Synthetic Utility :

Comparative Reactivity with Structural Analogs

Table 3: Reactivity Trends in Azetidine-Benzamide Derivatives

Scientific Research Applications

Biological Activities

N-(azetidin-3-yl)-2-chloro-3-fluorobenzamide exhibits a range of biological activities that make it a candidate for further research in pharmacology. The following sections detail its key applications:

Anticancer Activity

Research indicates that compounds with similar structures to this compound demonstrate significant anticancer properties. For instance, derivatives of benzamide have shown promising results against various cancer cell lines, including colon and breast cancers. Studies have reported IC50 values as low as 0.09 μM against MDA-MB-468 cells, indicating potent cytotoxicity compared to standard treatments like cisplatin .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. Similar nitrogen-containing heterocycles have been shown to inhibit pro-inflammatory pathways effectively. For example, certain benzamide derivatives have been reported to reduce nitric oxide production in macrophage assays, highlighting their potential in treating inflammatory diseases .

Antimicrobial Activity

This compound may also possess antimicrobial properties. Compounds with similar scaffolds have been tested against bacterial strains such as Staphylococcus aureus and Mycobacterium tuberculosis, showing significant minimum inhibitory concentrations (MIC) that suggest effectiveness against resistant strains .

Interaction with Biological Targets

The compound is believed to interact with various proteins and enzymes, modulating their activity through binding at active or allosteric sites. This interaction can lead to inhibition or activation of specific pathways involved in disease processes, such as cancer proliferation or inflammation .

Structure-Activity Relationship (SAR) Studies

SAR studies have been instrumental in elucidating the relationship between the chemical structure of this compound and its biological activity. Modifications to the azetidine ring or substitution patterns on the benzamide moiety can significantly enhance or diminish activity against targeted diseases .

Case Studies and Research Findings

Several studies have documented the application of compounds related to this compound:

Mechanism of Action

The mechanism by which N-(azetidin-3-yl)-2-chloro-3-fluorobenzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

3-Chloro-N-phenylbenzamide ()

- Structure : Features a benzamide core with a 3-chloro substituent and an N-phenyl group.

- Key Differences : Lacks the azetidine ring and fluorine atom.

- Crystallographic Data: Monoclinic crystal system (P21/c) with unit cell dimensions a = 25.0232 Å, b = 5.3705 Å, c = 8.1289 Å. The absence of azetidine likely reduces steric strain compared to the target compound .

N-(1H-1,3-benzodiazol-2-yl)-3-chlorobenzamide ()

- Structure : Contains a benzimidazole ring instead of azetidine, with a 3-chloro substituent.

N-(2-Chloropyridin-3-yl)-2-nitrobenzamide ()

- Structure : Substituted pyridine ring at the amide nitrogen, with nitro and chloro groups on the benzoyl moiety.

Molecular Weight and Solubility

Agrochemical Analogs ()

- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) : A fungicide with a trifluoromethyl group; demonstrates the importance of fluorine in enhancing bioactivity and stability .

- Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) : Combines chloroaryl and heterocyclic groups, suggesting structural synergy for pesticidal activity .

Pharmacological Potential

Biological Activity

N-(azetidin-3-yl)-2-chloro-3-fluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. These interactions may modulate enzyme activity or receptor function, leading to various physiological effects. The compound is believed to act as a modulator of certain G-protein-coupled receptors (GPCRs), which play crucial roles in signal transduction pathways related to inflammation and cancer progression .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For example, derivatives of azetidinones have shown significant antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicates that modifications in substituents can enhance or diminish antimicrobial efficacy .

Table 1: Antimicrobial Activity of Azetidinone Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| AZT b2 | Staphylococcus aureus | 32 µg/mL |

| AZT b3 | Escherichia coli | 16 µg/mL |

| AZT g2 | Candida albicans | 8 µg/mL |

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. In vitro assays using RAW 264.7 murine macrophages demonstrated that the compound could inhibit nitric oxide (NO) production, suggesting its potential as an anti-inflammatory agent. The IC50 values for NO release were found to be competitive with known anti-inflammatory drugs .

Case Studies and Research Findings

Several case studies have investigated the therapeutic applications of this compound:

- Cancer Research : In a study exploring the effects on cancer cell lines, it was observed that the compound exhibited cytotoxic effects against various tumor types, indicating its potential as a chemotherapeutic agent. The mechanism was linked to apoptosis induction via mitochondrial pathways .

- Inflammatory Models : In animal models of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha, further supporting its role in modulating inflammatory responses .

- Neuroprotective Studies : Preliminary findings suggest that this compound may possess neuroprotective properties through modulation of neuroinflammatory pathways, which could be beneficial in neurodegenerative diseases .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.